molecular formula C14H7BrN2O4 B5542680 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5542680
M. Wt: 347.12 g/mol
InChI Key: FTYJZVFPQSKQQE-UHFFFAOYSA-N
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Description

6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazinone core structure substituted with a bromine atom at the 6th position and a nitrophenyl group at the 2nd position

Scientific Research Applications

6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” is being used. For example, many benzoxazinones have been studied for their potential antiviral activities .

Safety and Hazards

The safety and hazards of “6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” would depend on various factors, including its physical and chemical properties, how it’s handled, and how it’s disposed of. Without specific data, it’s hard to provide detailed safety and hazard information .

Future Directions

The future directions for research on “6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one” would likely depend on the results of initial studies on its properties and potential uses. Given the interest in benzoxazinones for their potential biological activities, it could be a fruitful area for future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitroaniline with 2-bromo-4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the intermediate. This intermediate then undergoes cyclization to yield the desired benzoxazinone compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Formation of 6-bromo-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one.

    Reduction: Formation of various substituted benzoxazinones depending on the nucleophile used.

    Substitution: Formation of derivatives with different substituents at the bromine position.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with the nitro group at the 4th position.

    6-chloro-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with a chlorine atom instead of bromine.

    6-bromo-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one: Similar structure but with an amino group instead of a nitro group.

Uniqueness

6-bromo-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-bromo-2-(3-nitrophenyl)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7BrN2O4/c15-9-4-5-12-11(7-9)14(18)21-13(16-12)8-2-1-3-10(6-8)17(19)20/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYJZVFPQSKQQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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